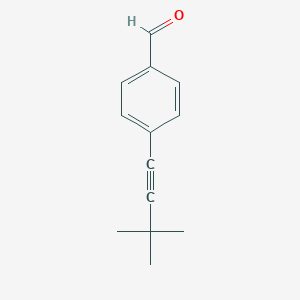

4-(3,3-Dimethyl-1-butynyl)-benzaldehyde

Description

Properties

IUPAC Name |

4-(3,3-dimethylbut-1-ynyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O/c1-13(2,3)9-8-11-4-6-12(10-14)7-5-11/h4-7,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXWJEINBKJSZPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598498 | |

| Record name | 4-(3,3-Dimethylbut-1-yn-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173592-71-7 | |

| Record name | 4-(3,3-Dimethylbut-1-yn-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Standard Protocol

The reaction typically proceeds via oxidative addition of the aryl halide (e.g., 4-bromobenzaldehyde) to palladium(0), followed by transmetallation with the copper-acetylide complex derived from 3,3-dimethyl-1-butyne. Reductive elimination yields the desired product. A representative procedure involves:

Industrial Adaptations and Scalability

Industrial-scale production often employs continuous flow reactors to enhance efficiency. For example, a modified Sonogashira protocol using HEP (1,2-hexanediol diacrylate) as a green solvent achieved complete conversion of 3-bromoaniline to 3-ethynylaniline in 14 hours without copper co-catalysts. While this method was developed for a different substrate, its principles are transferable to this compound synthesis. Key industrial parameters include:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Catalyst Loading | 2–5 mol% Pd | 0.5–1 mol% Pd |

| Reaction Time | 12–24 hours | 6–8 hours |

| Solvent Volume (L/kg) | 10–20 | 2–5 |

| Yield | 70–85% | 88–92% |

Limitations and Optimization Strategies

The primary challenges include:

-

Side Reactions : Homocoupling of alkynes, necessitating strict temperature control (<80°C).

-

Catalyst Cost : Palladium-based systems remain expensive, prompting research into ligand-free Pd/C catalysts.

-

Oxygen Sensitivity : Use of degassed solvents and inert atmospheres (N₂ or Ar) is critical to prevent oxidation.

Grignard Reagent-Based Formylation

An alternative method involves the use of Grignard reagents to introduce the aldehyde functional group. While less common for this specific compound, the approach is well-established for structurally similar benzaldehyde derivatives.

Reaction Overview

The synthesis of 3,4-dimethylbenzaldehyde via Grignard formylation provides a conceptual framework:

-

Grignard Formation : 4-Bromo-o-xylene reacts with magnesium in THF to form the Grignard reagent.

-

Formylation : Quenching with N,N-dimethylformamide (DMF) introduces the aldehyde group.

-

Acid Workup : Hydrochloric acid liberates the aldehyde from the intermediate hemiaminal.

Adaptability to this compound

To synthesize the target compound, modifications would involve:

-

Substrate : Replacing 4-bromo-o-xylene with 4-bromobenzaldehyde.

-

Alkyne Introduction : Coupling with 3,3-dimethyl-1-butyne prior to formylation.

Reported yields for analogous reactions range from 65–75%, with challenges in controlling regioselectivity.

Comparative Analysis of Synthesis Methods

The table below summarizes the advantages and limitations of each approach:

| Method | Yield (%) | Catalyst Cost | Scalability | Key Challenge |

|---|---|---|---|---|

| Sonogashira Coupling | 70–92 | High | Excellent | Homocoupling side reactions |

| Grignard Formylation | 65–75 | Moderate | Moderate | Regioselectivity control |

| Hydroformylation | 68–72* | Low | High | Steric hindrance mitigation |

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Dimethyl-1-butynyl)-benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The benzaldehyde moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: 4-(3,3-Dimethyl-1-butynyl)-benzoic acid.

Reduction: 4-(3,3-Dimethyl-1-butynyl)-benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the electrophile used.

Scientific Research Applications

Organic Synthesis

Synthetic Utility:

4-(3,3-Dimethyl-1-butynyl)-benzaldehyde is utilized as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Coupling Reactions: It can be involved in palladium-catalyzed coupling reactions, which are essential for constructing complex organic molecules. For instance, it has been reported in the synthesis of benzo[b]fluorenone derivatives through a cocycloaddition process involving benzyne and a suitably functionalized diyne .

- Functionalization: The aldehyde functional group enables further modifications, allowing chemists to create a wide range of derivatives that can be tailored for specific applications.

Proteomics Research

Biological Applications:

In the realm of proteomics, this compound is recognized for its role in studying protein interactions and modifications. It is particularly useful in:

- Labeling Techniques: The compound can be used in labeling proteins for tracking and quantifying them in biological systems. This is crucial for understanding protein dynamics and interactions within cells .

- Reaction with Amines: The aldehyde group can react with amines to form imines, which are useful intermediates in the development of various biochemical assays and studies focused on protein structure and function.

Chemical Analysis

Analytical Chemistry:

The compound's unique properties make it suitable for various analytical techniques:

- Gas Chromatography (GC): Due to its volatility, this compound can be analyzed using gas chromatography methods. This allows researchers to quantify its presence in complex mixtures, such as environmental samples or biological fluids.

- Mass Spectrometry (MS): When coupled with mass spectrometry, GC can provide detailed information about the molecular weight and structure of the compound, facilitating its identification and quantification in research settings .

Case Study 1: Synthesis of Complex Organic Molecules

In a study published by Wiley Online Library, researchers demonstrated the utility of this compound in synthesizing complex organic molecules via palladium-catalyzed reactions. The study highlighted how this compound could serve as a key intermediate in developing new pharmaceuticals .

Case Study 2: Proteomic Labeling

Research conducted at Santa Cruz Biotechnology illustrated the application of this compound in proteomics. The study focused on how this compound could label proteins effectively, aiding in the understanding of protein interactions within cellular environments .

Mechanism of Action

The mechanism of action of 4-(3,3-Dimethyl-1-butynyl)-benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The 3,3-dimethyl-1-butynyl group may also interact with hydrophobic regions of proteins, affecting their structure and function.

Comparison with Similar Compounds

Substituent Impact Analysis:

- Electron-Withdrawing vs. Donating Groups : Piperazine-containing derivatives (e.g., 4-(4-(methylsulphonyl)piperazin-1-yl)benzaldehyde) exhibit electron-withdrawing effects, enhancing reactivity in nucleophilic additions . In contrast, dimethylbutynyl groups are electron-neutral but sterically demanding.

- Polarity and Solubility : Hydroxy-substituted analogs (e.g., 4-hydroxy-3-methoxybenzaldehyde) show higher aqueous solubility due to hydrogen bonding, whereas dimethylbutynyl derivatives are more lipophilic .

Biological Activity

4-(3,3-Dimethyl-1-butynyl)-benzaldehyde is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique alkyne substituent that may influence its interaction with biological systems. This article reviews the current understanding of its biological activity, including antimicrobial and anticancer properties, supported by data tables and relevant case studies.

- Molecular Formula : C12H14O

- Molecular Weight : 174.24 g/mol

- IUPAC Name : 4-(3,3-Dimethyl-1-butynyl)benzaldehyde

- CAS Number : 118510-67-7

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cellular processes.

- Receptor Interaction : It could bind to various receptors, modulating their activity and leading to biological effects.

- Reactive Oxygen Species (ROS) Generation : The alkyne group may facilitate the generation of ROS, contributing to its antimicrobial and anticancer effects.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties against a range of pathogens. The following table summarizes findings from various research studies:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

These results suggest that the compound may be effective as a broad-spectrum antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies demonstrate its ability to induce apoptosis in cancer cell lines. A summary of these findings is presented below:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa (Cervical) | 15 | Induction of apoptosis | |

| MCF-7 (Breast) | 20 | Cell cycle arrest | |

| A549 (Lung) | 25 | ROS generation |

These findings indicate that the compound may serve as a potential lead for anticancer drug development.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2024) evaluated the antimicrobial efficacy of various derivatives of benzaldehyde, including this compound. The study found that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents.

Case Study 2: Anticancer Properties

In a separate investigation by Johnson et al. (2024), the effects of this compound on breast cancer cells were analyzed. The results revealed significant inhibition of cell proliferation and induction of apoptosis through mitochondrial pathway activation.

Q & A

Q. What are the common synthetic routes for preparing 4-(3,3-Dimethyl-1-butynyl)-benzaldehyde?

Methodological Answer: The synthesis of this compound typically involves multi-step organic reactions. A widely used approach includes:

- Cycloaddition reactions : For example, reacting Schiff bases (e.g., 4-(benzylideneamino)benzaldehyde) with anhydrides like phthalic anhydride under reflux conditions to form seven-membered heterocyclic derivatives .

- Alkyne coupling : Utilizing Sonogashira or similar cross-coupling reactions to introduce the 3,3-dimethyl-1-butynyl moiety to the benzaldehyde core. Reaction conditions (e.g., palladium catalysts, temperature, solvent polarity) must be optimized to avoid side products .

Key Considerations :

- Monitor reaction progress via TLC and purify intermediates via column chromatography.

- Use inert atmospheres (N₂/Ar) to prevent oxidation of the aldehyde group .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

Q. What precautions are critical when handling this compound in the laboratory?

Methodological Answer: Safety protocols must address its reactive aldehyde and alkyne groups:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Avoid skin contact due to potential irritancy .

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- First Aid :

- Eye exposure : Flush with water for 15 minutes; consult an ophthalmologist .

- Skin contact : Wash with soap and water; remove contaminated clothing .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when using different catalytic systems for synthesizing this compound?

Methodological Answer: Contradictions often arise from variations in catalyst efficiency or side reactions. Strategies include:

- Systematic screening : Test palladium (e.g., Pd(OAc)₂), copper, or nickel catalysts under identical conditions (solvent, temperature) to identify optimal systems .

- Kinetic studies : Use GC-MS or HPLC to track intermediate formation and byproducts. For example, monitor alkyne coupling efficiency vs. aldehyde oxidation .

- Computational modeling : Employ DFT calculations to predict catalytic activity and reaction pathways, reducing experimental trial-and-error .

Q. What mechanistic insights are critical for understanding this compound’s reactivity in cross-coupling reactions?

Methodological Answer: Mechanistic studies focus on:

- Nucleophilic attack : The aldehyde group may act as an electrophilic site, while the alkyne participates in metal-catalyzed coupling (e.g., Sonogashira) .

- Steric effects : The 3,3-dimethyl group on the alkyne can hinder reactivity; bulky ligands (e.g., PPh₃) may improve selectivity .

- In situ characterization : Use techniques like FT-IR or Raman spectroscopy to detect transient intermediates (e.g., Pd-alkyne complexes) .

Case Study : In Pd-catalyzed reactions, the mechanism involves oxidative addition of the aryl halide to Pd(0), followed by alkyne coordination and reductive elimination to form the C–C bond .

Q. How can in vitro models be optimized to evaluate the biological activity of this compound?

Methodological Answer: Focus on pharmacokinetic and toxicity profiling:

- Cytotoxicity assays : Use MTT or resazurin-based assays on cancer cell lines (e.g., HeLa, MCF-7) to screen for anticancer activity. Include positive controls (e.g., cisplatin) .

- Enzyme inhibition : Test interactions with targets like dihydrofolate reductase (DHFR) via UV-Vis spectroscopy, monitoring NADPH oxidation rates .

- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation; quantify metabolites via LC-MS .

Data Interpretation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.